Methyl 6-azidohexanoate
Overview
Description
Methyl 6-azidohexanoate is an organic compound with the molecular formula C7H13N3O2 It is a derivative of hexanoic acid, where the terminal hydrogen atom is replaced by an azido group (-N3)
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-azidohexanoate can be synthesized through the reaction of methyl 6-bromohexanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor methyl 6-bromohexanoate followed by azidation using sodium azide. The process requires careful handling due to the potential hazards associated with azides.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly with alkynes, to form 1,2,3-triazoles via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Thermal Decomposition: Upon heating, this compound can decompose to release nitrogen gas, forming highly reactive nitrenes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions with alkynes.
Reducing Agents: Triphenylphosphine, lithium aluminum hydride for reduction to amines.
Heat: For thermal decomposition to generate nitrenes.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from reduction of the azido group.
Nitrenes: Generated through thermal decomposition.
Scientific Research Applications
Methyl 6-azidohexanoate has several applications in scientific research:
Material Sciences: Used as a cross-linker in polymer chemistry to enhance the physical properties of polymers.
Organic Synthesis: Serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Bioconjugation: Employed in click chemistry for the bioconjugation of biomolecules.
Photovoltaics: Utilized as an additive in organic photovoltaic devices to improve performance and stability.
Mechanism of Action
The primary mechanism of action for methyl 6-azidohexanoate involves the release of nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, facilitating cross-linking in polymers or forming new covalent bonds in organic synthesis. The azido group also participates in cycloaddition reactions, forming stable triazole rings.
Comparison with Similar Compounds
1,6-Diazidohexane: Another azido compound with two azido groups, used in similar applications for cross-linking and polymer modification.
Methyl 6-bromohexanoate: The precursor for methyl 6-azidohexanoate, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its single azido group, which provides a balance between reactivity and stability. Its ability to participate in click chemistry and generate nitrenes makes it a versatile compound in both material sciences and organic synthesis.
Properties
IUPAC Name |
methyl 6-azidohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-7(11)5-3-2-4-6-9-10-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVYLAQXXKHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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